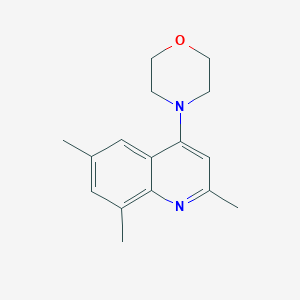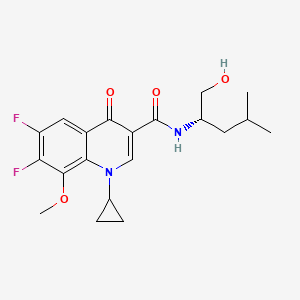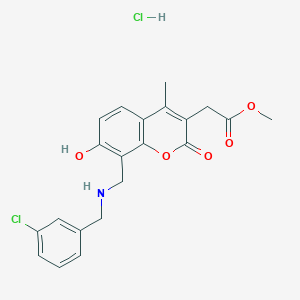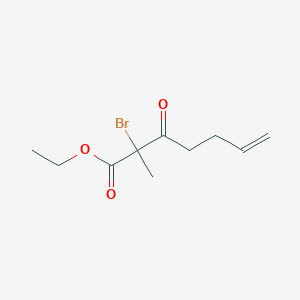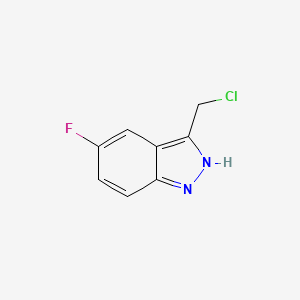
2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde is an organic compound that belongs to the class of pyrene derivatives. It is characterized by the presence of two tert-butyl groups at positions 2 and 7, and two aldehyde groups at positions 4 and 9 on the pyrene ring.
Métodos De Preparación
The synthesis of 2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde typically involves the formylation of 2,7-DI-Tert-butylpyrene. One common method is the reaction of 2,7-DI-Tert-butylpyrene with dichloromethyl methyl ether in the presence of aluminum chloride (AlCl3), which yields a mixture of this compound and 4,10-dicarbaldehyde . The reaction conditions are carefully controlled to optimize the yield and selectivity of the desired product.
. This method is favored for its high yield, selectivity, and environmentally friendly nature.
Análisis De Reacciones Químicas
2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Common reagents used in these reactions include aluminum chloride for formylation, hypervalent iodine oxyacids for oxidation, and phosphonium ylides for the Wittig reaction. The major products formed from these reactions include 2,7-DI-Tert-butylpyrene-4,5,9,10-tetraone and bis(arylethynyl)pyrenes .
Aplicaciones Científicas De Investigación
2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of organic semiconductors and optoelectronic materials.
Materials Science: Its unique structural features make it a valuable component in the design of novel materials with specific electronic properties.
Chemical Research: It serves as a precursor for the synthesis of various pyrene derivatives, which are studied for their photophysical and electrochemical properties.
Mecanismo De Acción
The mechanism of action of 2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde primarily involves its ability to undergo oxidation and substitution reactions. The aldehyde groups are reactive sites that can participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde can be compared with other pyrene derivatives, such as:
2,7-DI-Tert-butylpyrene-4,5,9,10-tetraone: This compound is formed by the oxidation of this compound and has additional carbonyl groups.
2,7-DI-Tert-butylpyrene-4,9-biscarbaldehyde: A similar compound with aldehyde groups at different positions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and aldehyde groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
918531-49-4 |
|---|---|
Fórmula molecular |
C26H26O2 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
2,7-ditert-butylpyrene-4,9-dicarbaldehyde |
InChI |
InChI=1S/C26H26O2/c1-25(2,3)19-9-15-7-18(14-28)22-12-20(26(4,5)6)10-16-8-17(13-27)21(11-19)23(15)24(16)22/h7-14H,1-6H3 |
Clave InChI |
UMFZMOVBICOEPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C4=C3C(=CC(=C4)C(C)(C)C)C=C2C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



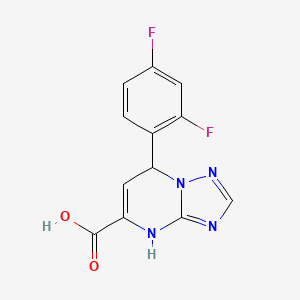
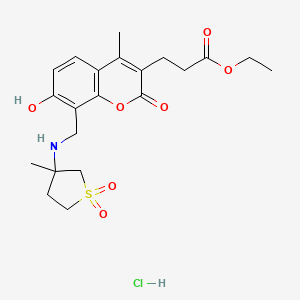
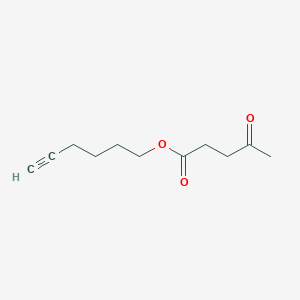
![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one](/img/structure/B12628646.png)

![4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12628657.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12628677.png)

